DL-norvaline

Descripción

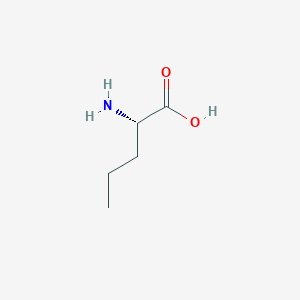

Structure

3D Structure

Propiedades

IUPAC Name |

2-aminopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-2-3-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNDPXSYFESPGGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862403 |

Source

|

| Record name | (+-)-Norvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS] |

Source

|

| Record name | DL-Norvaline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20676 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

760-78-1, 6600-40-4 |

Source

|

| Record name | (±)-Norvaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=760-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+-)-Norvaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000760781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | norvaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203786 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-NORVALINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7904 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Norvaline | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+-)-Norvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-norvaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORVALINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V639KTF2SZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of DL-Norvaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of DL-norvaline. The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this non-proteinogenic amino acid. This document summarizes key quantitative data in structured tables, outlines detailed experimental methodologies, and includes visualizations of relevant biological pathways and experimental workflows.

Chemical and Physical Properties

This compound, a straight-chain amino acid and an isomer of valine, is of significant interest in various research fields due to its biological activities, including its role as an arginase inhibitor. A summary of its fundamental properties is presented below.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₁NO₂ | [1][2][3] |

| Molecular Weight | 117.15 g/mol | [1][4] |

| Appearance | White to off-white crystalline powder | [1][3][5] |

| Melting Point | ≥300 °C (decomposes)[3][5][6], 303 °C | [3][5][6] |

| Boiling Point | 222.9 ± 23.0 °C (Predicted) | [6] |

| Density | 1.200 g/cm³ (estimate) | [6] |

Solubility and Acidity

| Property | Value | Source(s) |

| Water Solubility | 83.9 g/L, 50 mg/mL (426.80 mM; with sonication)[1], 1 g/10 mL (at 18 °C)[6] | [1][6] |

| pKa₁ (-COOH) | 2.36 (at 25 °C) | [6] |

| pKa₂ (-NH₃⁺) | 9.72 (at 25 °C) | [6] |

Spectroscopic Data

| Property | Description | Source(s) |

| ¹H-NMR (D₂O) | δ (ppm): 3.736 (t), 1.835 (m), 1.397 (m), 0.952 (t) | [7] |

| Mass Spectrum (EI) | Major fragments (m/z): 74, 41, 27 | [8] |

Experimental Protocols

This section outlines the methodologies for determining the key physical and chemical properties of this compound.

Melting Point Determination

The melting point of this compound is determined using the capillary melting point method.

Protocol:

-

A small, dry sample of this compound is finely powdered.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate. For a preliminary determination, a rapid heating rate (e.g., 10-20 °C/min) can be used to find an approximate melting range.

-

For an accurate measurement, the apparatus is heated to a temperature approximately 20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C/min.

-

The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range. Due to decomposition at its high melting point, a sharp melting point may not be observed.

Aqueous Solubility Determination

The solubility of this compound in water can be determined using a shake-flask method followed by quantification.

Protocol:

-

An excess amount of this compound is added to a known volume of deionized water in a sealed container.

-

The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, the suspension is allowed to stand to let undissolved solid settle.

-

A sample of the supernatant is carefully withdrawn and filtered through a 0.22 µm syringe filter to remove any remaining solid particles.

-

The concentration of this compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection after derivatization.

-

A standard calibration curve is prepared using known concentrations of this compound to quantify the amount in the saturated solution.

pKa Determination by Potentiometric Titration

The acid dissociation constants (pKa values) of this compound are determined by acid-base titration.

Protocol:

-

A known concentration of this compound is dissolved in deionized water.

-

The solution is placed in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

-

A calibrated pH electrode is immersed in the solution.

-

The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) to protonate both the carboxyl and amino groups fully.

-

The resulting acidic solution is then titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.

-

The pH of the solution is recorded after each addition of the base.

-

A titration curve is generated by plotting the pH versus the volume of NaOH added.

-

The pKa values are determined from the titration curve. The pKa of the carboxyl group (pKa₁) is the pH at the midpoint of the first buffer region (where half of the carboxyl groups are deprotonated). The pKa of the amino group (pKa₂) is the pH at the midpoint of the second buffer region (where half of the amino groups are deprotonated).

Biological Activity and Signaling Pathway

This compound is recognized for its inhibitory effect on the enzyme arginase. This inhibition has significant implications for the nitric oxide (NO) signaling pathway.

Arginase Inhibition and Nitric Oxide Production

Arginase and nitric oxide synthase (NOS) both utilize L-arginine as a substrate. By inhibiting arginase, this compound increases the bioavailability of L-arginine for NOS, leading to enhanced production of nitric oxide. NO is a critical signaling molecule involved in various physiological processes, including vasodilation.

Experimental Workflows

This section provides diagrams for common experimental workflows involving this compound.

In Vitro Arginase Inhibition Assay

This workflow outlines the steps to determine the inhibitory potential of this compound on arginase activity in a laboratory setting.

HPLC Analysis of this compound in a Biological Sample

This workflow describes the general procedure for quantifying this compound in a biological matrix, such as plasma or cell culture media, using HPLC.

References

- 1. Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detection of nitric oxide production in cell cultures by luciferin–luciferase chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C5H11NO2 | CID 824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Determination of l-norvaline and l-tryptophan in dietary supplements by nano-LC using an O-[2-(methacryloyloxy)-ethylcarbamoyl]-10,11-dihydroquinidine-silica hybrid monolithic column - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound(760-78-1) 1H NMR spectrum [chemicalbook.com]

- 8. This compound [webbook.nist.gov]

An In-Depth Technical Guide to the In Vitro Mechanism of Action of DL-Norvaline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DL-norvaline, a non-proteinogenic amino acid and a structural isomer of valine, has garnered significant scientific interest for its distinct biochemical activities.[1] In vitro studies have primarily elucidated its role as a modulator of the L-arginine metabolic pathway. The core mechanism of action revolves around its ability to inhibit the arginase enzyme, which consequently enhances the bioavailability of L-arginine for nitric oxide synthase (NOS).[1][2] This activity underlies many of its therapeutic investigations. However, a body of evidence also points towards potential cytotoxicity at high concentrations, involving mitochondrial dysfunction and the induction of necrotic cell death.[3] This guide provides a comprehensive overview of the established and debated in vitro mechanisms of this compound, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the core molecular pathways.

Core Mechanism of Action: Arginase Inhibition

The principal and most well-documented in vitro mechanism of this compound is its inhibition of the arginase enzyme.[1][2] Arginase and nitric oxide synthase (NOS) are two key enzymes that compete for the same substrate: L-arginine.[4][5]

-

Arginase: This enzyme catalyzes the hydrolysis of L-arginine into L-ornithine and urea, a critical step in the urea cycle.[1][2]

-

Nitric Oxide Synthase (NOS): This enzyme family (comprising eNOS, nNOS, and iNOS) catalyzes the oxidation of L-arginine to produce nitric oxide (NO) and L-citrulline.[6][7][8]

By inhibiting arginase, this compound effectively reduces the catabolism of L-arginine through the urea cycle.[2][5] This action increases the intracellular pool of L-arginine, making more of the substrate available for nitric oxide synthase.[1][5] The subsequent increase in NO production is a key outcome of this compound treatment in many in vitro systems.[1][9] This mechanism is foundational to its observed effects on endothelial function and vasodilation.[10] While some sources refer to it as a non-competitive inhibitor[4][9], others describe a competitive inhibition mechanism owing to its structural similarity to ornithine, the product of the arginase reaction.[11]

References

- 1. lifetein.com [lifetein.com]

- 2. youtube.com [youtube.com]

- 3. Cytotoxicity and mitochondrial dysfunction caused by the dietary supplement l-norvaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The vascular effects of different arginase inhibitors in rat isolated aorta and mesenteric arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitric oxide synthase - Wikipedia [en.wikipedia.org]

- 7. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Norvaline Reduces Blood Pressure and Induces Diuresis in Rats with Inherited Stress-Induced Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biological Activity and Function of DL-Norvaline

Introduction

This compound is a non-proteinogenic, unbranched-chain amino acid and a structural isomer of the branched-chain amino acid, valine.[1][2][3] As a racemic mixture, it contains both D- and L-enantiomers. The L-isomer, L-norvaline, is the more biologically active form and is the focus of most mechanistic studies.[4][5][6] this compound is not incorporated into proteins during translation but has garnered significant interest for its role as a modulator of key enzymatic pathways, particularly those involved in nitric oxide (NO) production.[1][7] This technical guide provides a comprehensive overview of the biological activity, mechanisms of action, and therapeutic potential of this compound, with a focus on quantitative data and experimental methodologies relevant to research and drug development.

Core Mechanism of Action: Arginase Inhibition

The primary and most well-documented biological function of this compound (specifically the L-isomer) is the inhibition of the enzyme arginase.[5][6][7] Arginase catalyzes the hydrolysis of L-arginine into L-ornithine and urea, a critical step in the urea cycle.[7][8] By inhibiting arginase, norvaline effectively increases the bioavailability of L-arginine.[1][7]

This surplus of L-arginine becomes available as a substrate for another critical enzyme, nitric oxide synthase (NOS).[7][9][10] NOS converts L-arginine into nitric oxide (NO) and L-citrulline.[10] Therefore, through the inhibition of arginase, norvaline indirectly but substantially enhances the production of nitric oxide.[3][7][8] NO is a potent vasodilator and a crucial signaling molecule involved in numerous physiological processes, including cardiovascular regulation, neurotransmission, and immune responses.[9][11]

Key Biological Functions and Therapeutic Potential

Cardiovascular Effects

By enhancing NO production, this compound promotes vasodilation, which can lead to improved blood flow and reduced blood pressure. [1][12]This mechanism underlies its potential application in treating hypertension. Preclinical studies have demonstrated that L-norvaline administration can significantly lower blood pressure in hypertensive animal models. [12]

Neuroprotective Properties

This compound has shown promise as a neuroprotective agent, particularly in the context of Alzheimer's disease (AD). [2][4]In a triple-transgenic mouse model of AD (3xTg-AD), treatment with L-norvaline was found to:

-

Reduce β-amyloid plaque burden in the hippocampus. [4][5]* Alleviate microgliosis, a marker of neuroinflammation. [4][5]* Decrease levels of tumor necrosis factor (TNFα), a pro-inflammatory cytokine. [4]* Reverse cognitive decline and improve performance in memory tasks like the Morris water maze. [4][5]* Increase levels of postsynaptic density protein 95 (PSD-95), a protein crucial for synaptic plasticity. [4] Bioinformatic analysis of brain tissue from L-norvaline-treated AD mice revealed the activation of 41 biological pathways involved in cell survival, neuroplasticity, and immune response, including the neuregulin, ERK/MAPK, and PI3K/AKT signaling pathways. [4][13]

Anti-Inflammatory and Immunomodulatory Roles

Beyond neuroinflammation, L-norvaline exhibits broader anti-inflammatory effects. It has been shown to inhibit p70 ribosomal S6 kinase 1 (p70S6K1), a downstream effector in the mTOR signaling pathway that is involved in inflammatory responses. [5][6][14]This inhibition of S6K1 may partially account for the anti-inflammatory properties of norvaline observed in human endothelial cells. [5][14]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on this compound and its active L-isomer.

Table 1: In Vitro Efficacy and Dosage

| Parameter | Model System | Concentration | Observed Effect | Reference |

| Arginase Inhibition | J774A.1 macrophage lysates | 10 mM | Inhibition of urea production | [5] |

| p70S6K1 Inhibition | Human Umbilical Vein Endothelial Cells (HUVECs) | 20 mM | Inhibition of TNF-α-induced activation | [5] |

| Cytotoxicity | SH-SY5Y human neuroblastoma cells | >125 µM | Decreased cell viability | [15] |

| Anti-inflammatory | RAW264.7 murine macrophage cells | 0.01 - 10 mM | Incubation with LPS to induce inflammation | [16] |

Table 2: In Vivo Efficacy and Dosage

| Animal Model | Administration | Dosage | Duration | Key Findings | Reference |

| 3xTg-AD Mice (Alzheimer's) | In drinking water | 250 mg/L | 2.5 months | Reduced Aβ plaques, alleviated microgliosis, reversed cognitive decline. | [4][17] |

| ISIAH Rats (Hypertension) | Intraperitoneal injection | 30 mg/kg/day | 7 days | Significant decline in blood pressure and induced diuresis. | [12] |

| Spontaneously Hypertensive Rats | Not specified | 40 mg/day | 10 weeks | Antihypertensive effect associated with modulation of mesenteric artery reactivity. | [12] |

Detailed Experimental Protocols

Alzheimer's Disease Murine Model Study

Caption: Workflow for assessing L-norvaline's neuroprotective effects.

Hypertension Rat Model Study

-

Animal Model: Adult rats with inherited stress-induced arterial hypertension (ISIAH). Wistar rats were used as the normotensive control group. [12]* Treatment Protocol: L-norvaline was administered via intraperitoneal injection at a dose of 30 mg/kg/day for seven consecutive days. The control group received vehicle injections. [12]* Physiological Monitoring: Systolic and diastolic blood pressure, body weight, and diuresis (urine output) were monitored throughout the study. [12]* Biochemical Analysis: Blood and urine samples were collected to analyze levels of creatinine, urea, and nitric oxide metabolites to assess kidney function and NO bioavailability. [12]* Glomerular Filtration Rate (GFR): GFR was calculated using the ratio of urine to plasma creatinine concentrations multiplied by the urine output rate to evaluate the impact on kidney function. [12]

Toxicology and Safety Considerations

Caption: Contrasting perspectives on the toxicology of this compound.

Conclusion and Future Directions

This compound is a potent modulator of the L-arginine/nitric oxide pathway through its well-established role as an arginase inhibitor. This primary mechanism gives it significant therapeutic potential for cardiovascular and neurodegenerative diseases, supported by compelling preclinical data. Its ability to influence other pathways, such as mTOR/S6K1 signaling, further broadens its scope of biological activity.

For drug development professionals, this compound represents an interesting small molecule with multiple modes of action. Future research should focus on elucidating its long-term safety profile in higher organisms, defining a clear therapeutic window, and exploring its efficacy in clinical trials for conditions like hypertension and Alzheimer's disease. Further investigation into its metabolism and potential off-target effects will be crucial for its successful translation from a research compound and dietary supplement to a clinically approved therapeutic agent.

References

- 1. What is L-Norvaline? [senwayer.com]

- 2. Norvaline - Wikipedia [en.wikipedia.org]

- 3. hsnstore.eu [hsnstore.eu]

- 4. L-Norvaline, a new therapeutic agent against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. lifetein.com [lifetein.com]

- 8. youtube.com [youtube.com]

- 9. healthyhey.com [healthyhey.com]

- 10. reviveactive.com [reviveactive.com]

- 11. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Norvaline Reduces Blood Pressure and Induces Diuresis in Rats with Inherited Stress-Induced Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Cytotoxicity and mitochondrial dysfunction caused by the dietary supplement l-norvaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. L-Norvaline, a new therapeutic agent against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The DL-Norvaline Arginase Inhibition Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core of the DL-norvaline arginase inhibition pathway. This compound, a non-proteinogenic amino acid, has garnered significant attention for its role as an inhibitor of the enzyme arginase. This inhibition has profound implications for various physiological and pathological processes, primarily through its modulation of the nitric oxide (NO) signaling pathway. This document provides a comprehensive overview of the mechanism of action, quantitative data on arginase inhibition, detailed experimental protocols, and the downstream effects of this pathway, serving as a vital resource for professionals in research and drug development.

The Core Mechanism: Competitive and Non-Competitive Inhibition of Arginase

This compound, with its L-isomer being the biologically active form, functions as an inhibitor of arginase.[1][2] Arginase is a critical enzyme in the urea cycle that hydrolyzes L-arginine to L-ornithine and urea.[3] There are two main isoforms of this enzyme in mammals:

-

Arginase I (ARG1): A cytosolic enzyme highly expressed in the liver, playing a key role in the urea cycle.

-

Arginase II (ARG2): A mitochondrial enzyme found in various tissues, including the kidneys and brain, involved in regulating cellular L-arginine levels.[3]

This compound is considered a non-selective inhibitor , meaning it targets both ARG1 and ARG2.[1] The precise mode of inhibition is described as both competitive and non-competitive in different contexts.[1][4] As a structural analog of L-ornithine, a product of the arginase reaction, L-norvaline can exert feedback inhibition.[3] By binding to the active site of arginase, norvaline reduces the enzyme's capacity to metabolize L-arginine.

The primary consequence of arginase inhibition by this compound is the increased bioavailability of intracellular L-arginine. This redirection of L-arginine metabolism is central to the therapeutic potential of norvaline.

Quantitative Data on Arginase Inhibition

Precise quantitative data on the inhibitory potency of this compound against human arginase isoforms is limited in publicly available literature. However, studies on cell lysates and comparisons with other known arginase inhibitors provide valuable context.

| Inhibitor | Target | Inhibition Metric | Value | Reference |

| L-Norvaline | Arginase in J774A.1 macrophage lysates | Inhibitory Concentration | 10 mM | [5] |

| nor-NOHA | Human Arginase I | Kd | 517 nM (SPR) | [3] |

| nor-NOHA | Human Arginase I | Kd | ~50 nM (ITC) | [3] |

| NOHA | Human Arginase I | Kd | 3.6 µM | [3] |

| 2-Aminoimidazole | Human Arginase I | Ki | 3.6 mM | [1] |

| Arginase inhibitor 1 | Human Arginase I | IC50 | 223 nM | [1] |

| Arginase inhibitor 1 | Human Arginase II | IC50 | 509 nM | [1] |

Note: Kd (dissociation constant) is a measure of binding affinity, while Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are measures of inhibitor potency. Lower values indicate higher affinity/potency.

Downstream Signaling: The Nitric Oxide Pathway

The most significant downstream effect of this compound-mediated arginase inhibition is the enhancement of the nitric oxide (NO) signaling pathway. With increased availability, L-arginine serves as a substrate for nitric oxide synthase (NOS) enzymes, which catalyze the production of NO and L-citrulline.

There are three main isoforms of NOS:

-

Endothelial NOS (eNOS): Produces NO in the vasculature, leading to vasodilation and increased blood flow.

-

Neuronal NOS (nNOS): Involved in neurotransmission and synaptic plasticity in the nervous system.

-

Inducible NOS (iNOS): Expressed by immune cells in response to inflammatory stimuli and produces large amounts of NO involved in host defense.

By augmenting the substrate pool for these enzymes, this compound indirectly promotes NO synthesis, leading to various physiological effects, including vasodilation, improved blood flow, and potential neuroprotective and anti-inflammatory responses.[2][6]

This compound Arginase Inhibition Pathway

Experimental Protocols

Colorimetric Arginase Activity Assay (Urea Quantification)

This protocol provides a method for determining arginase activity by measuring the amount of urea produced. This is a common method used in inhibitor screening.

Materials:

-

Recombinant human arginase I or II

-

L-arginine solution (substrate)

-

This compound or other test inhibitors

-

Arginase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl2)

-

Urea colorimetric detection reagents (e.g., containing α-isonitrosopropiophenone)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at ~540 nm

Procedure:

-

Enzyme Activation: Pre-incubate the recombinant arginase in the assay buffer containing MnCl2 to ensure full enzymatic activity.

-

Inhibitor Preparation: Prepare serial dilutions of this compound or other test compounds in the assay buffer.

-

Reaction Setup:

-

Add the activated arginase solution to each well of a 96-well plate.

-

Add the diluted test inhibitor solutions to the respective wells. Include a control well with buffer only (no inhibitor) and a blank well with no enzyme.

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at 37°C.

-

-

Initiate Reaction: Add the L-arginine substrate to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).

-

Stop Reaction and Urea Detection:

-

Stop the reaction by adding an acidic reagent.

-

Add the colorimetric reagents for urea detection according to the manufacturer's instructions. This typically involves heating the plate to facilitate the color-forming reaction.

-

-

Measurement: After cooling, measure the absorbance of each well using a microplate reader at the appropriate wavelength.

-

Data Analysis:

-

Subtract the absorbance of the blank from all other readings.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Arginase Inhibitor Screening Workflow

Beyond Arginase Inhibition: The S6K1 Pathway

Interestingly, research suggests that L-norvaline may exert anti-inflammatory effects through mechanisms independent of arginase inhibition. Studies have shown that L-norvaline can inhibit the activity of ribosomal protein S6 kinase 1 (S6K1), a downstream effector of the mTOR signaling pathway.[5] This inhibition can contribute to its overall therapeutic profile, particularly in inflammatory conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Norvaline Reduces Blood Pressure and Induces Diuresis in Rats with Inherited Stress-Induced Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. L-Norvaline - Cayman Chemical [bioscience.co.uk]

- 5. caymanchem.com [caymanchem.com]

- 6. L-Norvaline, a new therapeutic agent against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

The Endogenous Origins and Synthetic Routes of DL-Norvaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-norvaline, a non-proteinogenic amino acid, has garnered significant interest in the scientific community due to its role as a key intermediate in the synthesis of pharmaceuticals, such as the antihypertensive drug perindopril, and its potential applications in biotechnology. This technical guide provides a comprehensive overview of the endogenous sources of this compound in biological systems and details the various enzymatic and chemical methodologies for its synthesis. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this important molecule.

Endogenous Sources and Biosynthesis of this compound

Norvaline is found in trace amounts in certain biological systems and is primarily synthesized as a byproduct of the branched-chain amino acid (BCAA) metabolic pathway in various microorganisms, including Escherichia coli and Serratia marcescens. In humans, it is considered a byproduct of transamination reactions involving α-ketovaleric acid and is also produced by the gut microbiota.

Biosynthetic Pathway in Microorganisms

The biosynthesis of norvaline is intricately linked to the leucine synthesis pathway, originating from the central metabolite pyruvate. Under specific conditions, such as high pyruvate levels and oxygen limitation, the enzymatic machinery of the leucine pathway can be redirected to produce norvaline. The key enzyme in this process is α-isopropylmalate synthase (α-IPMS), which exhibits a degree of substrate promiscuity.

The biosynthetic route can be summarized as follows:

-

Pyruvate to α-Ketobutyrate: The pathway initiates with the conversion of pyruvate to α-ketobutyrate.

-

Chain Elongation to α-Ketovalerate: Subsequent enzymatic steps elongate the carbon chain to form α-ketovalerate.

-

α-IPMS Activity on an Alternative Substrate: α-Isopropylmalate synthase, which naturally catalyzes the condensation of α-ketoisovalerate and acetyl-CoA in the leucine pathway, can utilize α-ketobutyrate as an alternative substrate.

-

Formation of Norvaline Precursor: The condensation of α-ketobutyrate and acetyl-CoA by α-IPMS initiates a series of reactions catalyzed by other enzymes of the leucine pathway, namely α-isopropylmalate isomerase and β-isopropylmalate dehydrogenase.

-

Transamination to Norvaline: The final step involves the transamination of the resulting α-keto acid to yield norvaline.

This metabolic overflow is particularly pronounced in certain mutant strains of Serratia marcescens that are leucine accumulators.

Synthesis of this compound

Both chemical and enzymatic methods have been developed for the synthesis of this compound and its enantiomerically pure forms.

Chemical Synthesis

The chemical synthesis of this compound typically commences with n-valeric acid. A common synthetic route involves the following steps:

-

Acyl Chlorination: n-Valeric acid is converted to its acyl chloride derivative, n-pentanoyl chloride, often using thionyl chloride.

-

α-Bromination: The α-carbon of the acyl chloride is brominated to yield α-bromovaleryl chloride.

-

Ammonolysis: The α-bromo derivative undergoes ammonolysis, where the bromine atom is displaced by an amino group to form this compound.

-

Resolution (Optional): If a specific enantiomer (D- or L-norvaline) is required, the resulting racemic mixture is resolved using chiral resolving agents or enzymatic methods.

Enzymatic Synthesis

Enzymatic methods offer the advantage of high stereoselectivity, enabling the direct synthesis of enantiomerically pure L- or D-norvaline. One prominent strategy is the deracemization of this compound using a multi-enzyme cascade.

A system for the synthesis of L-norvaline from this compound can be constructed as follows:

-

Oxidation of D-Norvaline: A D-amino acid oxidase (DAAO) selectively oxidizes the D-enantiomer of norvaline to its corresponding α-keto acid (α-ketovalerate) and hydrogen peroxide.

-

Reductive Amination: A leucine dehydrogenase (LeuDH) then catalyzes the asymmetric reductive amination of the in situ generated α-ketovalerate to L-norvaline. This step requires a nicotinamide cofactor, typically NADH.

-

Cofactor Regeneration: A NADH regeneration system, often employing a formate dehydrogenase (FDH) that converts formate to carbon dioxide while reducing NAD⁺ to NADH, is included to ensure a continuous supply of the reducing equivalent.

-

Byproduct Removal: Catalase is added to decompose the hydrogen peroxide byproduct from the DAAO reaction, preventing potential enzyme inactivation.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis of this compound.

Table 1: Kinetic Parameters of α-Isopropylmalate Synthase from Mycobacterium tuberculosis [1]

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| α-Ketoisovalerate (Natural Substrate) | 13 ± 1 | 1.8 ± 0.03 | 140,000 |

| α-Ketobutyrate | 400 ± 50 | 0.011 ± 0.001 | 28 |

| α-Ketovalerate | 110 ± 10 | 0.011 ± 0.001 | 100 |

| Pyruvate | 1200 ± 200 | 0.003 ± 0.0001 | 2.5 |

Table 2: Comparison of Chemical Synthesis Methods for this compound

| Starting Material | Key Reagents | Reported Yield | Reference |

| n-Valeric Acid | Thionyl chloride, Bromine, Ammonia | Ammonolysis yield > 95% | CN101508654B |

| n-Valeric Acid | Thionyl chloride, Bromine, Ammonia | Total yield of 11.5% - 33% (for D-norvaline after resolution) | CN100516025C |

| n-Valeric Acid | Thionyl chloride, Bromine, Ammonia | Overall yield of 13.8% - 33% (for L-norvaline after resolution) | CN1962613A |

Table 3: Comparison of Enzymatic Synthesis Methods for L-Norvaline

| Substrate(s) | Enzyme System | Product Concentration | Conversion/Yield | Enantiomeric Excess | Reference |

| This compound | D-amino acid oxidase, Leucine dehydrogenase, Formate dehydrogenase, Catalase | 54.09 g/L | 96.7% conversion | > 99% | [2] |

| Propionaldehyde, Glycine | L-threonine aldolase, L-threonine dehydratase, Leucine dehydrogenase, Alcohol dehydrogenase | 116.5 g/L | > 99% conversion | - | [3] |

Experimental Protocols

Protocol for Chemical Synthesis of this compound from n-Valeric Acid

This protocol is a generalized procedure based on publicly available patents.

Materials:

-

n-Valeric acid

-

Thionyl chloride

-

Liquid bromine

-

Concentrated ammonia water

-

Hexamethylenetetramine (catalyst)

-

Methanol or ethanol

-

Nitrogen gas

-

Ice bath

-

Reaction flask with reflux condenser, dropping funnel, and stirrer

Procedure:

-

Bromination:

-

In a reaction flask under a nitrogen atmosphere, combine n-valeric acid and a catalytic amount of phosphorus tribromide.

-

Heat the mixture to approximately 80°C.

-

Slowly add liquid bromine dropwise over several hours while maintaining the temperature.

-

Continue stirring for an additional few hours after the addition is complete.

-

Remove unreacted bromine and purify the α-bromo-n-valeric acid by vacuum distillation.

-

-

Ammonolysis:

-

Cool the purified α-bromo-n-valeric acid in an ice bath under a nitrogen atmosphere.

-

Neutralize the acid with concentrated ammonia water.

-

Add hexamethylenetetramine as a catalyst.

-

Heat the reaction mixture to 40-90°C and add more concentrated ammonia water or bubble ammonia gas through the solution for several hours.

-

Cool the reaction mixture and filter the resulting precipitate.

-

Wash the filter cake with methanol or ethanol and dry to obtain this compound.

-

The filtrate can be passed through an ion-exchange resin to recover any remaining product.

-

Protocol for Enzymatic Synthesis of L-Norvaline via Deracemization

This protocol outlines the setup for a multi-enzyme cascade reaction.

Materials:

-

This compound

-

D-amino acid oxidase (DAAO)

-

Leucine dehydrogenase (LeuDH)

-

Formate dehydrogenase (FDH)

-

Catalase

-

Sodium formate

-

NAD⁺

-

Buffer solution (e.g., Tris-HCl, pH 8.0)

-

Reaction vessel with temperature and pH control

Procedure:

-

Reaction Setup:

-

Prepare a buffered solution containing this compound, sodium formate, and NAD⁺.

-

Add the enzymes: DAAO, LeuDH, FDH, and catalase to the reaction mixture. The optimal concentration of each enzyme should be determined empirically.

-

-

Reaction Conditions:

-

Maintain the reaction at an optimal temperature (e.g., 35°C) and pH (e.g., 8.0) with gentle stirring.

-

-

Monitoring and Workup:

-

Monitor the progress of the reaction by periodically taking samples and analyzing the concentration of L-norvaline and the disappearance of D-norvaline using a suitable method such as HPLC.

-

Once the reaction is complete, the enzymes can be removed by methods such as heat inactivation followed by centrifugation or ultrafiltration.

-

The product, L-norvaline, can be purified from the reaction mixture by crystallization or chromatography.

-

Quantification of Norvaline by HPLC

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.

-

Reversed-phase C18 column.

Reagents:

-

Norvaline standard

-

Derivatizing agents: o-phthaldialdehyde (OPA) and a thiol (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid) for primary amino acids, and 9-fluorenylmethyl chloroformate (FMOC-Cl) for secondary amino acids.

-

Mobile phase A: Aqueous buffer (e.g., sodium phosphate)

-

Mobile phase B: Organic solvent (e.g., acetonitrile/methanol mixture)

Procedure:

-

Sample Preparation:

-

For fermentation broth, centrifuge the sample to remove cells and particulate matter.

-

Dilute the supernatant to a concentration within the linear range of the assay.

-

-

Derivatization:

-

Mix the sample or standard with the OPA/thiol reagent and allow it to react for a short period to derivatize primary amino acids.

-

If necessary, add FMOC-Cl to derivatize secondary amino acids.

-

-

HPLC Analysis:

-

Inject the derivatized sample onto the C18 column.

-

Elute the analytes using a gradient of mobile phase B.

-

Detect the fluorescent derivatives using an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 450 nm.

-

-

Quantification:

-

Identify the norvaline peak by comparing its retention time with that of the standard.

-

Quantify the concentration of norvaline by comparing the peak area with a standard curve generated from known concentrations of the norvaline standard.

-

Conclusion

This technical guide has provided a detailed overview of the endogenous sources and synthetic methodologies for this compound. The biosynthetic pathway, originating from the branched-chain amino acid metabolism in microorganisms, highlights the intricate connections within cellular metabolic networks. The chemical and enzymatic synthesis routes offer versatile options for the production of this compound and its enantiopure forms, with enzymatic methods providing a highly stereoselective and environmentally benign alternative. The quantitative data and experimental protocols presented herein are intended to equip researchers and drug development professionals with the necessary knowledge to further explore and utilize this valuable amino acid.

References

- 1. Kinetic and Chemical Mechanism of α–Isopropylmalate Synthase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Economical and efficient production of l-norvaline using whole cells of Escherichia coli with an enzymatic cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling DL-Norvaline: A Technical Guide to its Discovery, History, and Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-norvaline, a non-proteinogenic α-amino acid and an isomer of valine, has garnered significant attention in the scientific community for its therapeutic potential.[1] Unlike its protein-building counterparts, this compound's biological activity stems from its unique ability to modulate key enzymatic pathways, primarily through the inhibition of arginase. This comprehensive technical guide delves into the discovery and history of this compound research, presenting key experimental findings, detailed protocols, and a visual representation of its mechanism of action.

Discovery and History

The precise first synthesis of this compound is not definitively documented in readily available historical records. However, it is understood to have been first synthesized in the mid-20th century as part of broader research into branched-chain amino acids. Norvaline has been identified in trace amounts in certain plants, such as Valerian officinalis (valerian root).[1] Its presence has also been confirmed in meteorite samples, and it was one of the amino acids produced in the famous Miller-Urey experiments, suggesting its potential role in prebiotic chemistry.[2]

Early research into this compound explored its basic chemical properties and potential biological roles. A significant milestone in norvaline research was the discovery of its inhibitory effect on the enzyme arginase. This finding shifted the focus of research towards its potential therapeutic applications, particularly in conditions where nitric oxide (NO) bioavailability is compromised.

Mechanism of Action: Arginase Inhibition and Nitric Oxide Production

The primary mechanism through which this compound exerts its biological effects is the inhibition of arginase.[1] Arginase is an enzyme that catalyzes the hydrolysis of L-arginine to ornithine and urea. By inhibiting arginase, this compound increases the bioavailability of L-arginine, which is a substrate for nitric oxide synthase (NOS). Elevated L-arginine levels lead to increased production of nitric oxide (NO), a critical signaling molecule with diverse physiological functions, including vasodilation, neurotransmission, and immune regulation.

The signaling pathway is as follows:

References

DL-Norvaline Interaction with Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DL-norvaline is a non-proteinogenic amino acid, structurally analogous to the branched-chain amino acid (BCAA) valine.[1][2] While not incorporated into proteins during translation, it actively engages with several key metabolic and signaling pathways.[1] Its primary and most studied mechanism of action is the competitive inhibition of arginase, an enzyme that competes with nitric oxide synthase (NOS) for the common substrate L-arginine.[1][3] By inhibiting arginase, this compound effectively increases the bioavailability of L-arginine for NOS, leading to enhanced nitric oxide (NO) production.[1][4] This mechanism underlies its investigation for applications in cardiovascular health and sports nutrition.[1][3]

Beyond the NO pathway, this compound is catabolized via pathways similar to BCAAs and influences other critical signaling cascades, including the mTOR/S6K1 pathway, glutamate metabolism, and neuroprotective mechanisms.[4][5][6] Recent studies have highlighted its potential therapeutic effects in models of Alzheimer's disease and metabolic disorders, where it has been shown to reduce neuroinflammation, decrease amyloid-beta plaques, and improve cognitive function.[7][8] Furthermore, it has demonstrated an ability to modulate gut microbiota, suggesting a role in ameliorating obesity-associated disorders.[9] This guide provides an in-depth technical overview of these interactions, supported by quantitative data, experimental protocols, and pathway visualizations to serve as a comprehensive resource for the scientific community.

Core Mechanism: Arginase Inhibition and Nitric Oxide Synthesis

The central role of this compound in metabolic regulation stems from its interaction with the urea cycle, specifically its inhibition of the enzyme arginase. In many cell types, L-arginine serves as a critical substrate for two competing enzymes: Nitric Oxide Synthase (NOS) and Arginase.[3][4]

-

Nitric Oxide Synthase (NOS): This family of enzymes (eNOS, nNOS, iNOS) catalyzes the conversion of L-arginine to nitric oxide (NO) and L-citrulline.[3][10] NO is a crucial signaling molecule involved in vasodilation, neurotransmission, and immune responses.[10][11]

-

Arginase: This enzyme, a key component of the urea cycle, hydrolyzes L-arginine into L-ornithine and urea.[3][4] Increased arginase activity can deplete the available pool of L-arginine, thereby limiting NO production.[3][5]

This compound acts as a competitive inhibitor of arginase, likely due to its structural similarity to ornithine, the product of the arginase reaction.[1][3] By blocking the active site of arginase, norvaline reduces the conversion of L-arginine to ornithine and urea.[4] This action effectively increases the bioavailability of L-arginine for NOS, shunting the substrate towards the production of nitric oxide.[1][12] This enhanced NO synthesis is the primary rationale for its use as a supplement to improve blood flow.[1][4]

Interaction with Branched-Chain Amino Acid (BCAA) Metabolism

This compound is a straight-chain isomer of the BCAA valine.[2][13] Its catabolism follows a pathway analogous to that of the canonical BCAAs (leucine, isoleucine, and valine), which occurs predominantly in extra-hepatic tissues like skeletal muscle.[4][14]

The catabolic process involves two primary steps:

-

Transamination: The first step is the removal of the amino group, catalyzed by a transaminase. L-norvaline is a known substrate for branched-chain amino acid aminotransferase (BCAT), which transfers the amino group to α-ketoglutarate to produce glutamate.[6][15] This reaction converts norvaline into its corresponding α-keto acid, 2-ketopentanoate (also known as α-ketovalerate).[4]

-

Oxidative Decarboxylation: The resulting 2-ketopentanoate is then oxidatively decarboxylated by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex.[4][14] This multi-enzyme complex is a key regulatory point in BCAA catabolism. The degradation of the five-carbon norvaline structure ultimately yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[4][16] Propionyl-CoA can be converted to succinyl-CoA, allowing both products to enter the tricarboxylic acid (TCA) cycle for energy production.[14]

Effects on Other Key Signaling Pathways

Research, particularly in the context of neurodegenerative disease and metabolic disorders, has revealed that this compound's influence extends beyond arginase inhibition.

-

Inhibition of S6K1: L-norvaline has been shown to inhibit ribosomal protein S6 kinase β-1 (S6K1), a downstream effector of the mTOR signaling pathway.[6][7] This inhibitory effect is independent of its action on arginase and contributes to its anti-inflammatory properties.[5] In murine models of Alzheimer's disease (AD), the dual inhibition of arginase and S6K1 is associated with reduced neuroinflammation and improved cognitive outcomes.[7]

-

Neuroprotective Pathways in Alzheimer's Disease Models: In the 3xTg-AD mouse model, L-norvaline treatment has been linked to a cascade of neuroprotective effects.[6][7] It reduces the levels of toxic amyloid-beta (Aβ) oligomers and fibrils and decreases microgliosis, which in turn lowers the concentration of the pro-inflammatory cytokine TNF-α.[6][7] This is accompanied by an increase in dendritic spine density and elevated expression of neuroplasticity-related proteins.[7] The treatment also appears to increase levels of neuroprotective factors such as superoxide dismutase (SOD), nerve growth factor (NGF), and glial cell-derived neurotrophic factor (GDNF).[6]

-

Modulation of Gut Microbiota: In high-fat diet-fed obese mice, this compound administration significantly reduced body weight and improved glucose metabolism.[9] This effect was linked to a substantial modulation of the gut microbiome, characterized by an increase in beneficial bacteria (e.g., Lactobacillaceae) and a decrease in harmful bacteria (e.g., Enterobacteriaceae).[9] These changes promoted the production of short-chain fatty acids (SCFAs), improved the gut barrier, and ameliorated inflammation and oxidative stress.[9]

References

- 1. lifetein.com [lifetein.com]

- 2. Norvaline - Wikipedia [en.wikipedia.org]

- 3. Norvaline Reduces Blood Pressure and Induces Diuresis in Rats with Inherited Stress-Induced Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. L-Norvaline Reverses Cognitive Decline and Synaptic Loss in a Murine Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. L-Norvaline, a new therapeutic agent against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. L-Norvaline arginaseinhibitor 6600-40-4 [sigmaaldrich.com]

- 13. Branched-chain amino acids: physico-chemical properties, industrial synthesis and role in signaling, metabolism and energy production - PMC [pmc.ncbi.nlm.nih.gov]

- 14. AMINO ACID METABOLISM : BRANCHED-CHAIN AMINO ACID DEGRADATION [education.med.nyu.edu]

- 15. Reports of L-Norvaline Toxicity in Humans May Be Greatly Overstated - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bio.libretexts.org [bio.libretexts.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Toxicological Profile of DL-Norvaline in Cell Lines

This technical guide provides a comprehensive overview of the toxicological profile of this compound in various cell lines. It summarizes key findings on its mechanisms of action, cytotoxicity, and the signaling pathways involved. Detailed experimental protocols for assessing its toxicological effects are also provided to facilitate further research.

Introduction

This compound, a non-proteinogenic amino acid and an analog of the branched-chain amino acid valine, is recognized for its role as an arginase inhibitor.[1] By competitively inhibiting the arginase enzyme, norvaline increases the bioavailability of L-arginine for nitric oxide synthase (NOS), leading to enhanced nitric oxide (NO) production.[1][2][3] This mechanism has led to its inclusion in dietary supplements, particularly those marketed for athletic performance and cardiovascular health.[1] However, concerns have been raised regarding its potential cytotoxicity, with several in vitro studies reporting adverse effects on mammalian cells, including mitochondrial dysfunction and cell death.[1][4] This guide synthesizes the current understanding of this compound's toxicological profile at the cellular level.

Primary Mechanism of Action: Arginase Inhibition

The principal biochemical activity of this compound is the inhibition of arginase, an enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[1][2] This inhibition is competitive and stems from norvaline's structural similarity to ornithine.[5] By blocking arginase, this compound effectively shunts the common substrate, L-arginine, towards the nitric oxide synthase (NOS) pathway, thereby increasing the production of nitric oxide (NO).[2][3][5] This enhancement of NO production is inversely related to the extracellular concentration of L-arginine; the effect is more pronounced at lower L-arginine levels and is abolished when L-arginine concentration is sufficiently high (e.g., >0.5 mM).[2]

In Vitro Cytotoxicity of this compound

Several studies have investigated the cytotoxic effects of this compound in mammalian cell lines. The reported toxicity varies, often depending on the concentration, cell type, and experimental conditions. It's noteworthy that some researchers argue the cytotoxic concentrations observed in vitro may not be physiologically relevant and that the toxicity is overstated, especially when compared to other amino acids which can also be toxic at high concentrations.[6][7]

| Cell Line | Compound | Effective Concentration | Observed Effects | Reference |

| Mammalian Cells (unspecified) | L-norvaline | > 125 µM | Decreased cell viability, necrotic cell death | [4] |

| SH-SY5Y (Human Neuroblastoma) | L-norvaline | > 125 µM | Reduced cell viability | [6] |

| RAW264.7 (Murine Macrophage) | This compound | 0.01 - 10 mM | Used to study arginase activity | [8] |

| Human Endothelial Cells | L-norvaline | 10 - 40 mM | Anti-inflammatory properties observed | [6] |

Mechanisms of Toxicity

The cytotoxic effects of this compound observed in vitro are attributed to several interconnected mechanisms, primarily revolving around mitochondrial health and cellular stress responses.

Mitochondrial Dysfunction

A key aspect of L-norvaline's reported toxicity is its impact on mitochondria.[4] Studies have shown that L-norvaline can induce significant changes in mitochondrial morphology and function.[4] This dysfunction may be linked to its ability to mimic protein amino acids, potentially interfering with essential metabolic pathways that occur within the mitochondria.[4] The degradation of branched-chain amino acids, which norvaline resembles, primarily occurs in the mitochondrial matrix and is crucial for energy metabolism and mitochondrial biogenesis.[9] Disruption of these processes can compromise cellular energy production and overall cell health.

Oxidative Stress and Reactive Oxygen Species (ROS) Production

Mitochondrial dysfunction is a primary source of reactive oxygen species (ROS).[10][11] When the electron transport chain is impaired, electrons can leak and react with oxygen to form superoxide anions (O₂•⁻), which are then converted to other ROS like hydrogen peroxide (H₂O₂).[10][12] This overproduction of ROS can overwhelm the cell's antioxidant defenses, leading to oxidative stress. Oxidative stress, in turn, causes damage to vital cellular components, including lipids, proteins, and DNA, contributing to cell death.[13]

Cell Cycle Arrest and Apoptosis

High concentrations of cytotoxic agents can trigger programmed cell death, or apoptosis, as a mechanism to eliminate damaged cells. This process is often preceded by cell cycle arrest, which halts cell proliferation to allow for DNA repair or to initiate apoptosis if the damage is too severe.[14][15] Studies have shown that various compounds can induce cell cycle arrest at different phases (e.g., G0/G1, G2/M) and subsequently activate apoptotic pathways.[14][16][17][18] The induction of apoptosis by this compound is a likely consequence of severe mitochondrial damage and oxidative stress, which can activate intrinsic apoptotic pathways involving the release of cytochrome c and the activation of caspases.[14][18]

Experimental Protocols

To assess the toxicological profile of this compound, a series of standardized in vitro assays are typically employed. The following are generalized protocols for key cytotoxicity experiments.

General Experimental Workflow

A typical workflow for assessing cytotoxicity involves cell preparation, treatment with the test compound at various concentrations, incubation, and subsequent measurement of cell viability or a specific marker of cell death.

Protocol 1: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[19] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium dye MTT to formazan, which has a purple color.

Materials:

-

Cell line of interest in culture

-

96-well tissue culture plates

-

This compound stock solution (in a suitable solvent like DMSO or sterile PBS)[8][20]

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

Microplate reader (570 nm wavelength)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include vehicle-only wells as negative controls and a known cytotoxic agent as a positive control.[20]

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[20]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by shaking the plate.[19]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol 2: Membrane Integrity Assessment (LDH Release Assay)

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.

Materials:

-

Cells and compound dilutions prepared as in the MTT assay.

-

Commercially available LDH cytotoxicity assay kit (containing substrate mix and stop solution).

-

Lysis buffer (often 10X, provided in kit) for maximum LDH release controls.

-

Microplate reader (490 nm wavelength).

Procedure:

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. Set up additional control wells for maximum LDH release.

-

Incubation: Incubate the plate for the desired exposure time.

-

Maximum Release Control: About 30-45 minutes before the end of the incubation, add 10 µL of 10X Lysis Buffer to the maximum release control wells.[21]

-

Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[20]

-

LDH Reaction: Add 50 µL of the LDH reaction mixture (substrate + diaphorase) to each well of the new plate.

-

Incubation and Stop: Incubate at room temperature for 30 minutes, protected from light. Add 50 µL of Stop Solution to each well.[21]

-

Data Acquisition: Measure the absorbance at 490 nm.

-

Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous release (vehicle control) and maximum release controls.

Protocol 3: Apoptosis Assessment (Caspase-3/7 Assay)

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

-

Cells and compound dilutions prepared as in the MTT assay (preferably in opaque-walled 96-well plates for fluorescence).

-

Commercially available Caspase-Glo® 3/7 Assay kit or similar.

-

Luminometer or fluorometer plate reader.

Procedure:

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol using opaque-walled plates.

-

Incubation: Incubate for the desired time.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.

-

Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix the contents by gentle shaking for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.

-

Data Acquisition: Measure the luminescence or fluorescence using a plate reader.

-

Analysis: Compare the signal from treated wells to the vehicle control to determine the fold-increase in caspase-3/7 activity.

Conclusion

The toxicological profile of this compound in cell lines is complex and concentration-dependent. While its primary mechanism of action as an arginase inhibitor is well-established, in vitro studies have demonstrated potential cytotoxicity at higher concentrations.[1][2][4] The proposed mechanisms for this toxicity center on mitochondrial dysfunction, leading to increased ROS production, oxidative stress, and the subsequent induction of cell death pathways like apoptosis and necrosis.[4] However, there is a notable debate on whether these in vitro findings translate to in vivo toxicity, with some studies suggesting that physiological concentrations are well-tolerated and may even offer neuroprotective or anti-inflammatory benefits.[5][6]

For drug development professionals and researchers, it is critical to consider the specific cell line, experimental conditions, and concentration range when evaluating the safety of this compound. The provided protocols offer a standardized framework for further investigation into its cellular effects, which will be essential for reconciling the conflicting reports and establishing a definitive safety profile for this compound.

References

- 1. lifetein.com [lifetein.com]

- 2. Arginase modulates nitric oxide production in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Cytotoxicity and mitochondrial dysfunction caused by the dietary supplement l-norvaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Norvaline Reduces Blood Pressure and Induces Diuresis in Rats with Inherited Stress-Induced Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reports of L-Norvaline Toxicity in Humans May Be Greatly Overstated - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Frontiers | Role of amino acid metabolism in mitochondrial homeostasis [frontiersin.org]

- 10. Impact of Reactive Species on Amino Acids—Biological Relevance in Proteins and Induced Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reactive Oxygen Species Produced by 5-Aminolevulinic Acid Photodynamic Therapy in the Treatment of Cancer [mdpi.com]

- 12. An Overview of Reactive Oxygen Species Damage Occurring during In Vitro Bovine Oocyte and Embryo Development and the Efficacy of Antioxidant Use to Limit These Adverse Effects [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam. [frontiersin.org]

- 15. cell-cycle arrest apoptosis: Topics by Science.gov [science.gov]

- 16. H2valdien3 arrests the cell cycle and induces apoptosis of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. H2valdien3 arrests the cell cycle and induces apoptosis of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. MTT assay protocol | Abcam [abcam.com]

- 20. benchchem.com [benchchem.com]

- 21. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Protocol for DL-norvaline Administration in Animal Models: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-norvaline, a non-proteinogenic amino acid, has garnered significant interest in preclinical research due to its role as an arginase inhibitor. By modulating the activity of arginase, this compound can increase the bioavailability of L-arginine for nitric oxide synthase (eNOS), leading to enhanced nitric oxide (NO) production. This mechanism of action underlies its potential therapeutic applications in a variety of animal models, including those for hypertension, neurodegenerative diseases, and cognitive decline.

These application notes provide a comprehensive overview of the administration of this compound in animal models, summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways and workflows.

Data Presentation

This compound Administration Parameters in Animal Models

| Animal Model | Route of Administration | Dosage | Vehicle | Duration | Key Findings | Reference(s) |

| Rat (Hypertension) | Intraperitoneal (IP) | 30 mg/kg/day | Isotonic Saline | 7 days | Significant reduction in blood pressure and induction of diuresis.[1] | [1] |

| Rat (Ischemic Brain Injury) | Not specified | 50 mg/kg/day | Not specified | Not specified | Neuroprotective effects, reduction in infarct volume. | N/A |

| Mouse (Alzheimer's Disease Model) | Drinking Water | 250 mg/L | Water | 2.5 months | Reversal of cognitive decline, reduced beta-amyloidosis and microgliosis. | N/A |

Pharmacokinetic Parameters of this compound in Rodents

| Parameter | Animal Model | Route of Administration | Value | Reference(s) |

| Cmax | Mouse/Rat | Oral/Intravenous | Data not available in current literature | N/A |

| Tmax | Mouse/Rat | Oral/Intravenous | Data not available in current literature | N/A |

| Half-life (t½) | Mouse/Rat | Oral/Intravenous | Data not available in current literature | N/A |

| Bioavailability | Mouse/Rat | Oral | Data not available in current literature | N/A |

Experimental Protocols

Preparation of this compound Solutions for In Vivo Administration

1. Sterile Solution for Intraperitoneal (IP) Injection (30 mg/mL)

-

Materials:

-

This compound powder

-

Sterile, pyrogen-free phosphate-buffered saline (PBS), pH 7.4

-

Sterile 15 mL or 50 mL conical tubes

-

Sterile 0.22 µm syringe filter

-

Sterile syringes and needles

-

Vortex mixer

-

Analytical balance

-

-

Protocol:

-

In a sterile environment (e.g., a laminar flow hood), weigh the required amount of this compound powder to achieve a final concentration of 30 mg/mL. For example, to prepare 10 mL of solution, weigh 300 mg of this compound.

-

Aseptically transfer the powder to a sterile conical tube.

-

Add a small volume of sterile PBS to the tube and vortex thoroughly to create a slurry.

-

Gradually add the remaining volume of sterile PBS while continuing to vortex until the this compound is completely dissolved. Gentle warming (to no more than 37°C) and sonication may be used to aid dissolution if necessary.[2]

-

Draw the solution into a sterile syringe.

-

Attach a sterile 0.22 µm syringe filter to the syringe.

-

Filter-sterilize the solution into a new sterile, sealed vial.

-

Store the sterile solution at 2-8°C and protect it from light. It is recommended to use the freshly prepared solution for injections.[2]

-

2. Solution for Oral Gavage (e.g., 50 mg/kg dose)

-

Materials:

-

This compound powder

-

Vehicle (e.g., sterile water, 0.5% methylcellulose, or 0.5% carboxymethylcellulose)

-

Sterile tubes

-

Vortex mixer

-

Magnetic stirrer (optional)

-

Analytical balance

-

-

Protocol:

-

Calculate the total amount of this compound needed based on the number of animals and the desired dose (e.g., 50 mg/kg).

-

Weigh the calculated amount of this compound powder.

-

Select an appropriate vehicle. For simple aqueous solutions, sterile water is sufficient. For suspensions, a vehicle like 0.5% methylcellulose or carboxymethylcellulose is recommended to ensure uniform distribution.

-

If preparing a suspension, first prepare the vehicle according to standard laboratory procedures.

-

Gradually add the this compound powder to the vehicle while continuously vortexing or stirring to ensure a homogenous suspension.

-

Prepare the formulation fresh daily before administration to ensure stability and accurate dosing.

-

Administration Protocols

1. Intraperitoneal (IP) Injection in Rats and Mice

-

Materials:

-

Sterile this compound solution

-

Appropriately sized sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)[3]

-

70% ethanol or other skin disinfectant

-

Animal restrainer (optional)

-

-

Protocol:

-

Restrain the animal securely. For rats, this can be done manually or with a restrainer. For mice, scruff the back of the neck to immobilize the head and body.

-

Position the animal so that its head is tilted slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.

-

Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent bladder injury and the cecum (which is larger on the left side in rodents).

-

Clean the injection site with a 70% ethanol swab.

-

Insert the needle at a 15-20 degree angle into the abdominal cavity.

-

Gently aspirate to ensure that the needle has not entered a blood vessel or organ. If blood or other fluid appears, withdraw the needle and reinject at a different site with a fresh needle.

-

Slowly inject the calculated volume of the this compound solution. The maximum recommended volume for IP injection is typically 10 mL/kg.[3]

-

Withdraw the needle and return the animal to its cage.

-

Monitor the animal for any signs of distress post-injection.

-

2. Oral Gavage in Mice and Rats

-

Materials:

-

This compound solution or suspension

-

Appropriately sized oral gavage needles (feeding needles) with a ball-tip (e.g., 20-22 gauge for mice, 16-18 gauge for rats)

-

Syringe

-

-

Protocol:

-

Select the appropriate size gavage needle for the animal. The length should be pre-measured from the tip of the animal's nose to the last rib to ensure it can reach the stomach.

-